1-Butyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C6H11N3 It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the alkylation of 1H-1,2,4-triazole with butyl halides under basic conditions. For instance, the reaction of 1H-1,2,4-triazole with butyl bromide in the presence of a base like potassium carbonate can yield this compound . Another method involves the use of ionic liquids under microwave conditions to achieve regioselective alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-Butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The compound can act as an inhibitor of enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It can also modulate biological pathways by interacting with receptors and other proteins involved in signal transduction .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another triazole isomer with similar chemical properties but different reactivity and biological activity.
1H-1,2,4-Triazole: The parent compound of 1-Butyl-1H-1,2,4-triazole, which lacks the butyl group and has different applications.
Uniqueness: this compound is unique due to its butyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to unsubstituted triazoles .
Properties
CAS No. |
6086-22-2 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-6-7-5-8-9/h5-6H,2-4H2,1H3 |
InChI Key |
NSGZEKTXHYHICN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.